Bienvenue dans la boutique en ligne BenchChem!

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Chemotaxis inhibition Macrophage migration RAW264.7

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (also designated SKLB010, CHT1, or NSC is a benzylidene-thiazolidinedione (TZD) derivative with a molecular weight of 235.26 g·mol⁻¹. Unlike clinically approved TZDs that function primarily as peroxisome proliferator-activated receptor γ (PPARγ) agonists, this compound acts as a dual PIM1/PIM2 kinase inhibitor while also demonstrating acetylcholinesterase (AChE) inhibition and potent anti-inflammatory activity in multiple in vivo models.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
Cat. No. B7946236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
InChIKeyVRUKGUBMRBLJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: Core Scaffold for Multi-Target Inhibitor Procurement


5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (also designated SKLB010, CHT1, or NSC 31205) is a benzylidene-thiazolidinedione (TZD) derivative with a molecular weight of 235.26 g·mol⁻¹ [1]. Unlike clinically approved TZDs that function primarily as peroxisome proliferator-activated receptor γ (PPARγ) agonists, this compound acts as a dual PIM1/PIM2 kinase inhibitor while also demonstrating acetylcholinesterase (AChE) inhibition and potent anti-inflammatory activity in multiple in vivo models [2][3]. Its 4-methoxybenzylidene substituent confers a multi-target pharmacological profile that distinguishes it from simpler TZD analogs used solely for metabolic indications.

Why 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic Thiazolidinediones in Research Procurement


The benzylidene-thiazolidinedione scaffold encompasses compounds with widely divergent target engagement profiles that are not interchangeable. Differences in the 5-arylidene substituent—and even the geometry of the exocyclic double bond—produce order-of-magnitude variations in potency across mechanistically unrelated targets [1][2]. As demonstrated in a 53-compound parallel synthesis campaign, four structurally close analogs of this compound exhibited chemotaxis-inhibitory IC₅₀ values ranging from 0.72 μM to 20.47 μM, with 5-(4-methoxybenzylidene)-TZD being the most potent [1]. Furthermore, the compound is a weak PIM1 inhibitor (IC₅₀ = 5,100 nM) but a 17-fold more potent PIM2 inhibitor (IC₅₀ = 300 nM), while the N-methylated derivative or alternative arylidene-substituted TZDs show entirely different kinase selectivity profiles [3]. Substitution with a generic TZD—including clinical agents such as pioglitazone or rosiglitazone—would forfeit the AChE/BChE dual inhibitory activity (CHT1, IC₅₀ = 165.93 nM for AChE and 69.07 nM for BChE) that this specific 4-methoxybenzylidene derivative uniquely provides [4].

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: Quantitative Differentiation Evidence for Research Procurement


Superior Chemotaxis Inhibition Potency vs. 53 Structurally Related TZD Analogs in a Single Screening Campaign

In a solution-phase parallel synthesis of 53 thiazolidinedione analogs, the target compound (designated compound 4f/SKLB010) exhibited the most potent inhibition of MCP-1-stimulated chemotaxis in RAW264.7 macrophages, with an IC₅₀ of 0.72 μM [1]. This was the lowest value within the entire library; the four active hits (2g, 2h, 4f, 6h) spanned IC₅₀ values from 0.72 μM to 20.47 μM, representing a >28-fold potency range [1]. A subsequent study confirmed that SKLB010 inhibited RAW264.7 cell migration in a dose-dependent manner and suppressed nitric oxide (NO) production in the same cell line [2].

Chemotaxis inhibition Macrophage migration RAW264.7 MCP-1 Anti-inflammatory

Acetylcholinesterase Inhibition: Quantitative Ranking Against Donepezil and All In-Class CHT Derivatives

In a systematic evaluation of five TZD derivatives (CHT1–CHT5) against the clinical standard donepezil, CHT1—the target compound—was identified as the most potent AChE inhibitor among all TZD analogs tested, with an IC₅₀ of 165.93 nM [1]. The full rank order for AChE was: donepezil (79.99 nM) > CHT1 (165.93 nM) > CHT4 (180.36 nM) > CHT3 (185.68 nM) > CHT5 (225.96 nM) > CHT2 (245.80 nM) [1]. Notably, CHT1 was also the most potent butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 69.07 nM), outperforming donepezil (264.23 nM) by approximately 3.8-fold [1]. CHT1 also demonstrated the highest antioxidant activity among the series (0.49 mmol Fe²⁺/g in the FRAP assay) [1].

Acetylcholinesterase AChE inhibitor Alzheimer's disease Donepezil Butyrylcholinesterase

PIM2-Selective Kinase Inhibition Profile vs. Clinical-Stage PIM Inhibitors

The target compound functions as a dual PIM1/PIM2 inhibitor with a pronounced selectivity for PIM2. BindingDB reports a PIM2 IC₅₀ of 300 nM versus a PIM1 IC₅₀ of 5,100 nM—a 17-fold selectivity for PIM2 [1]. For comparison, SGI-1776 (an ATP-competitive PIM inhibitor that reached Phase I trials) exhibits PIM1 IC₅₀ = 7 nM and PIM2 IC₅₀ = 363 nM (≈52-fold selectivity for PIM1) [2]. AZD1208, a potent clinical PIM inhibitor, shows PIM1 IC₅₀ = 0.4 nM and PIM2 IC₅₀ = 5 nM [2]. Thus, while the target compound is less potent than advanced clinical candidates, it offers an inverted PIM2-over-PIM1 selectivity profile that is mechanistically distinct from both SGI-1776 and AZD1208 [1][2].

PIM kinase PIM1 PIM2 Serine/threonine kinase Cancer Kinase inhibitor

In Vivo Hepatoprotective Efficacy: Dose-Dependent ALT/AST Reduction and Multi-Model Validation

The compound demonstrates consistent, dose-responsive hepatoprotection across mechanistically distinct injury models. In a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver failure model in mice, SKLB010 administration significantly reduced serum ALT to 5,349.95 U/L (p < 0.01) and AST to 2,846.12 U/L (p < 0.01) compared to the untreated injury group [1]. In a carbon tetrachloride (CCl₄)-induced acute liver injury model in rats, oral SKLB010 at 25, 50, and 100 mg/kg dose-dependently suppressed serum ALT levels and improved liver histology [2]. In a chronic CCl₄ fibrosis model, SKLB010 at 100 mg/kg/day attenuated hepatic fibrosis and collagen area [2]. In a bleomycin-induced pulmonary fibrosis model, SKLB010 at 25 mg/kg reduced hydroxyproline content by 34.6% (p < 0.05) and at 50 mg/kg by 56.7% (p < 0.05) [3].

Hepatoprotection ALT AST Liver injury NF-κB In vivo

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: Evidence-Backed Application Scenarios for Scientific Procurement


Macrophage-Driven Inflammation Research: Chemotaxis and Cytokine Suppression Studies

This compound is the most potent chemotaxis inhibitor identified from a 53-compound TZD library (IC₅₀ = 0.72 μM against MCP-1-stimulated RAW264.7 cells) [6]. Its dose-dependent suppression of NO production and downregulation of TNF-α, IL-1β, and IL-6 mRNA expression in macrophage models [7] make it an ideal tool compound for investigating macrophage migration-dependent inflammatory pathologies such as rheumatoid arthritis and acute hepatitis. Procurement should be prioritized over less potent in-class analogs (e.g., compounds 2g, 2h, 6h with IC₅₀ up to 20.47 μM) when chemotaxis inhibition is the primary experimental endpoint.

Alzheimer's Disease Drug Discovery: Dual AChE/BChE Inhibition with Integrated Antioxidant Activity

Among five synthesized TZD derivatives (CHT1–5), CHT1 is the most potent dual cholinesterase inhibitor, with AChE IC₅₀ = 165.93 nM and BChE IC₅₀ = 69.07 nM—the latter outperforming donepezil by 3.8-fold (264.23 nM) [6]. Its highest FRAP antioxidant value (0.49 mmol Fe²⁺/g) within the series, combined with demonstrated neuroprotection in Aβ₁₋₄₂-exposed PC12 cells and downregulation of p-Tau/HSP70 [6], positions this compound as a lead scaffold for multi-target anti-AD agents. Research groups focused on BChE as a therapeutic target should procure this compound specifically over other TZDs or donepezil alone.

PIM2-Biased Kinase Probe for Oncology Target Validation

With a 17-fold selectivity for PIM2 (IC₅₀ = 300 nM) over PIM1 (IC₅₀ = 5,100 nM) [6], this compound provides a PIM2-biased pharmacological probe that is structurally distinct from ATP-competitive clinical candidates SGI-1776 and AZD1208, both of which are PIM1-selective [7]. Researchers investigating PIM2-dependent signaling in hematologic malignancies or solid tumors can use this compound to dissect PIM2-specific contributions to oncogenesis, apoptosis resistance, and MYC-driven transcription, without the confounding PIM1 inhibition that dominates clinical PIM inhibitors.

Multi-Model Anti-Fibrotic and Hepatoprotective Efficacy Screening

This compound has demonstrated significant in vivo efficacy across four independent injury models: D-GalN/LPS-induced acute liver failure (ALT/AST reduction, p < 0.01) [6], CCl₄-induced acute and chronic liver injury with fibrosis (dose-dependent ALT suppression and NF-κB pathway inhibition at 25–100 mg/kg) [7], and bleomycin-induced pulmonary fibrosis (hydroxyproline reduction of 56.7% at 50 mg/kg) [8]. For procurement in anti-fibrotic or hepatoprotective screening cascades, this compound offers a single chemical entity with cross-model validation that is rare among commercially available TZD derivatives, reducing the need to purchase multiple analogs for pilot studies.

Quote Request

Request a Quote for 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.